(R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13523266
Molecular Formula: C13H18ClN3O3
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18ClN3O3 |
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Molecular Weight | 299.75 g/mol |
IUPAC Name | tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3/t9-/m1/s1 |
Standard InChI Key | SVKXSLNUEALQMH-SECBINFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC(=NC=N2)Cl |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate, reflects its intricate structure. Key components include:
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Pyrrolidine ring: A five-membered saturated amine ring substituted at the 3-position.
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Chloropyrimidin-4-yl ether: A pyrimidine heterocycle with a chlorine atom at the 6-position, linked via an oxygen atom to the pyrrolidine.
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tert-Butyl ester: A bulky carbamate group at the pyrrolidine’s 1-position, serving as a protective moiety for the amine.
The stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈ClN₃O₃ |
Molecular Weight | 299.75 g/mol |
IUPAC Name | tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
CAS Number | Not disclosed |
SMILES | CC(C)(C)OC(=O)N1CCC@HOC2=CC(=NC=N2)Cl |
Synthesis and Optimization
Synthetic Route
The synthesis of (R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step sequence:
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Preparation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate: The pyrrolidine ring is functionalized with a hydroxyl group at the 3-position and protected with a tert-butyl carbamate.
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Etherification with 2-chloropyrimidine: The hydroxyl group undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C).
Research Gaps and Future Directions
Biological Activity Profiling
Despite its synthetic accessibility, in vitro and in vivo data for this compound remain scarce. Priority research areas include:
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Enzyme inhibition assays: Screening against kinase or protease panels.
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Cellular toxicity studies: Establishing therapeutic indices.
Synthetic Methodology Improvements
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Catalytic asymmetric synthesis: Enantioselective routes to reduce reliance on chiral resolution.
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Green chemistry approaches: Solvent-free or microwave-assisted reactions to enhance sustainability.
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